molecular formula C45H42Cl2N8O8 B14037657 Lenvatinib Impurity 7

Lenvatinib Impurity 7

Cat. No.: B14037657
M. Wt: 893.8 g/mol
InChI Key: HLAXSOCVLBXYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenvatinib Impurity 7 is a chemical compound associated with the pharmaceutical drug lenvatinib, a multikinase inhibitor used primarily in cancer treatment. This impurity is often studied to ensure the purity and efficacy of lenvatinib during its production and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenvatinib, and consequently its impurities, involves multiple steps. One common method starts with 4-amino-3-chloro-phenol and 4-chloro-7-methoxyquinoline-6-carboxamide. The process includes the conversion of 4-amino-3-chloro-phenol into a phenyl carbamate derivative, followed by a reaction with cyclopropylamine, and finally coupling with 4-chloro-7-methoxyquinoline-6-carboxamide .

Industrial Production Methods

Industrial production of lenvatinib and its impurities involves stringent quality control measures to ensure the final product’s purity. Techniques such as Quality by Design (QbD) and green chemistry principles are employed to develop stability-indicating methods for lenvatinib, ensuring minimal environmental impact and high efficiency .

Chemical Reactions Analysis

Types of Reactions

Lenvatinib Impurity 7 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents.

    Reduction: Reaction with reducing agents.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The conditions vary depending on the desired reaction, such as acidic or basic environments for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidic hydrolysis can lead to the formation of multiple degradation products .

Scientific Research Applications

Lenvatinib Impurity 7 is primarily used in analytical method development and validation. It helps in ensuring the quality and stability of lenvatinib during its production. Additionally, it is used in research to understand the degradation pathways and potential side effects of lenvatinib .

Mechanism of Action

The mechanism of action of lenvatinib involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, fibroblast growth factor receptors, platelet-derived growth factor receptor-alpha, and others. This inhibition leads to the suppression of tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: Another multikinase inhibitor used in cancer treatment.

    Sunitinib: A similar compound with a broader range of kinase targets.

Uniqueness

Lenvatinib Impurity 7 is unique in its specific association with lenvatinib. Its study is crucial for ensuring the purity and efficacy of lenvatinib, making it distinct from impurities associated with other multikinase inhibitors .

Properties

Molecular Formula

C45H42Cl2N8O8

Molecular Weight

893.8 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[2-[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]propan-2-yl]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C45H42Cl2N8O8/c1-45(2,54-41(56)29-19-27-35(21-39(29)60-3)48-15-13-37(27)62-25-9-11-33(31(46)17-25)52-43(58)50-23-5-6-23)55-42(57)30-20-28-36(22-40(30)61-4)49-16-14-38(28)63-26-10-12-34(32(47)18-26)53-44(59)51-24-7-8-24/h9-24H,5-8H2,1-4H3,(H,54,56)(H,55,57)(H2,50,52,58)(H2,51,53,59)

InChI Key

HLAXSOCVLBXYPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(NC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)NC(=O)C5=CC6=C(C=CN=C6C=C5OC)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl

Origin of Product

United States

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